Home > Products > Screening Compounds P55789 > Hydroxyflutamide
Hydroxyflutamide - 52806-53-8

Hydroxyflutamide

Catalog Number: EVT-257522
CAS Number: 52806-53-8
Molecular Formula: C11H11F3N2O4
Molecular Weight: 292.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxyflutamide is a non-steroidal antiandrogen, classified as a pure antagonist of the androgen receptor (AR) []. Its primary role in scientific research is to investigate the role of androgens in various biological processes and to develop models for studying androgen-dependent diseases []. Hydroxyflutamide effectively competes with androgens for binding to AR, thereby blocking their biological effects [].

Future Directions
  • Tissue-Specific Effects: Further research is needed to fully understand the tissue-specific effects of hydroxyflutamide, particularly regarding its potential as a selective androgen receptor modulator (SARM) for conditions like benign prostatic hyperplasia [].
  • Mitochondrial Toxicity Mechanisms: Further investigation into the precise mechanisms of hydroxyflutamide-induced mitochondrial toxicity is crucial for developing safer antiandrogen therapies [, , ].
  • Antiandrogen Resistance: Continued research is necessary to develop novel antiandrogens that overcome resistance mechanisms, particularly in prostate cancer treatment [, , , , ].
  • Combination Therapies: Exploring the potential of hydroxyflutamide in combination therapies, such as with radiotherapy or BCG immunotherapy, could lead to more effective treatment strategies for bladder cancer [, ].

Flutamide

Compound Description: Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. It undergoes extensive first-pass metabolism to its primary and more potent metabolite, hydroxyflutamide. [, , , ]

Relevance: Flutamide is the parent compound of hydroxyflutamide. [, ] While both compounds exhibit antiandrogenic activity and are known mitochondrial toxicants, studies have shown that hydroxyflutamide possesses additional mitochondrial liabilities compared to flutamide, potentially contributing to the idiosyncratic drug-induced liver injury seen with flutamide treatment. [, , ]

2-Hydroxyflutamide

Compound Description: 2-Hydroxyflutamide is the primary and pharmacologically active metabolite of flutamide. [, , ] It exhibits potent antiandrogenic activity and is more potent than flutamide in inhibiting androgen-induced transactivation mediated by the mouse mammary tumor virus promoter. [] 2-Hydroxyflutamide is also known to affect sperm parameters, such as plasma membrane changes and sperm ultrastructure, indicating boar spermatozoa sensitivity to its antiandrogen action. []

Relevance: 2-Hydroxyflutamide is the primary metabolite of hydroxyflutamide. It shares a similar structure and antiandrogenic activity with the target compound. [, ]

Bicalutamide

Compound Description: Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. Unlike flutamide, it is not associated with significant hepatotoxicity. [] Bicalutamide is a complete antagonist of the androgen receptor. []

Relevance: Bicalutamide serves as a structurally-related comparator to hydroxyflutamide. [, ] While both compounds exhibit antiandrogenic activity, bicalutamide does not demonstrate the same mitochondrial toxicity observed with hydroxyflutamide and its parent compound, flutamide, suggesting a potential reason for the difference in their hepatotoxicity profiles. [, ]

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone is a potent endogenous androgen that plays a crucial role in the development and maintenance of male sexual characteristics. [, , , ] It exerts its effects by binding to and activating the androgen receptor. [] In the context of prostate cancer, DHT promotes tumor growth, and blocking its action is a primary therapeutic strategy. []

Relevance: Dihydrotestosterone serves as the primary endogenous androgen that hydroxyflutamide antagonizes. [, ] By competing with DHT for binding to the androgen receptor, hydroxyflutamide inhibits DHT's actions, leading to antiandrogenic effects. [, ]

Testosterone

Compound Description: Testosterone is a key androgenic hormone responsible for male sexual development and function. [, , , , ] It can be converted to the more potent DHT by 5α-reductase. []

Relevance: Testosterone, as a precursor to DHT and an androgen itself, is relevant to hydroxyflutamide's mechanism of action. Studies have shown that hydroxyflutamide can interfere with testosterone's effects on ovulation and progesterone secretion. [, , ] Hydroxyflutamide can also reverse the effects of testosterone on embryo development in vitro, highlighting its antiandrogenic properties. [] Furthermore, hydroxyflutamide administration can alter sperm parameters in boars, indicating a disruption of testosterone's influence on sperm function. []

R1881 (Methyltrienolone)

Compound Description: R1881 is a synthetic, non-metabolizable androgen that binds with high affinity to the androgen receptor. [, , ] It is frequently used in research as a potent androgen receptor agonist. [, ]

Relevance: R1881 serves as a potent androgen receptor agonist, allowing researchers to study hydroxyflutamide's antagonistic effects on androgen receptor signaling. [, ]

Cyproterone acetate

Compound Description: Cyproterone acetate is a steroidal antiandrogen used in the treatment of prostate cancer and other conditions. [, , ] It acts as a competitive inhibitor of DHT binding to the androgen receptor. [, ]

Relevance: Cyproterone acetate serves as a steroidal comparator to hydroxyflutamide's nonsteroidal antiandrogen activity. [] Studying both compounds helps to understand the different mechanisms by which steroidal and nonsteroidal antiandrogens interact with the androgen receptor and exert their effects. [, ]

Vinclozolin

Compound Description: Vinclozolin is a dicarboximide fungicide with known antiandrogenic effects. [] Its metabolites, M1 (2-[[3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), have been shown to interact with the androgen receptor. []

Relevance: Vinclozolin and its metabolites are relevant due to their shared antiandrogenic activity with hydroxyflutamide. [] Comparison between these compounds helps to understand the range of structures that can disrupt androgen receptor signaling and their potential environmental impact. []

Compound Description: Mouse placental lactogen-I (mPL-I) and mPL-II are PRL-like hormones produced by the placenta in mice. [] They are believed to play a role in maintaining the corpus luteum during the latter half of pregnancy. []

Relevance: Studying the interaction between mPL-I, mPL-II, and androgens, such as those antagonized by hydroxyflutamide, helps researchers understand the complex hormonal regulation of the corpus luteum and progesterone production during pregnancy. []

Source and Classification

Hydroxyflutamide is derived from flutamide, which was developed in the 1970s. It is classified as an androgen receptor antagonist and falls under the category of antiandrogens. The chemical structure of hydroxyflutamide allows it to effectively compete with testosterone and dihydrotestosterone for binding to androgen receptors in prostate tissues, leading to decreased proliferation of cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of hydroxyflutamide involves several chemical reactions that convert flutamide into its hydroxy derivative. One common method includes the hydroxylation of flutamide using various reagents such as sodium hydroxide or other hydroxylating agents. The process typically involves:

  1. Preparation: Flutamide is dissolved in a suitable solvent.
  2. Hydroxylation Reaction: A hydroxylating agent is added, and the mixture is stirred under controlled temperature conditions.
  3. Purification: The resulting hydroxyflutamide is purified through crystallization or chromatography techniques.

Recent studies have also explored more efficient synthetic routes that minimize environmental impact by using less hazardous solvents and optimizing reaction conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxyflutamide undergoes various chemical reactions, particularly in biological systems where it interacts with androgen receptors. Key reactions include:

  1. Binding to Androgen Receptors: Hydroxyflutamide competes with testosterone for binding sites on androgen receptors, leading to receptor blockade.
  2. Metabolism: In vivo, hydroxyflutamide can be further metabolized into other metabolites, which may also exhibit biological activity .

The compound's stability and reactivity are critical for its efficacy as an antiandrogen.

Mechanism of Action

Process and Data

The mechanism of action of hydroxyflutamide primarily involves its role as an antagonist at androgen receptors. Upon administration, hydroxyflutamide binds to these receptors, preventing the natural hormones from exerting their effects on target tissues such as the prostate gland. This blockade results in:

  • Inhibition of Cell Proliferation: By preventing androgen receptor activation, hydroxyflutamide reduces the growth signals that would typically lead to tumor proliferation.
  • Induction of Apoptosis: The compound may also promote programmed cell death in androgen-sensitive prostate cancer cells .

Studies have shown that hydroxyflutamide effectively reduces levels of prostate-specific antigen (PSA), a marker used to monitor prostate cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.3 g/cm³

Chemical Properties

  • pH: Neutral when dissolved in water
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Hydroxyflutamide does not react vigorously with common reagents but should be handled carefully due to its pharmacological activity.

Relevant analyses such as high-performance liquid chromatography (HPLC) have been utilized to assess purity and concentration in pharmaceutical formulations .

Applications

Scientific Uses

Hydroxyflutamide has several applications in clinical practice and research:

  1. Prostate Cancer Treatment: As an antiandrogen, it is used in combination therapies for advanced prostate cancer.
  2. Research Tool: Hydroxyflutamide serves as a valuable tool in studies investigating androgen signaling pathways and drug resistance mechanisms in prostate cancer cells .
  3. Development of Radiolabeled Probes: Recent advancements have explored the synthesis of radiolabeled derivatives for imaging studies using positron emission tomography (PET), enhancing diagnostic capabilities for prostate cancer .
Molecular Mechanisms of Androgen Receptor Antagonism

Structural Dynamics of Hydroxyflutamide-AR Complexes

Role of Helix 12 (H12) Conformational Changes in Agonist/Antagonist Switching

The functional outcome of hydroxyflutamide binding—antagonism versus agonism—is determined by the dynamic conformational behavior of Helix 12 (H12), a critical structural element of the AR's activation function-2 (AF2) domain. Molecular dynamics (MD) simulations reveal that in the wild-type (WT) AR, hydroxyflutamide binding stabilizes an open H12 conformation that prevents the formation of a functional coactivator binding surface. This open conformation physically disrupts the AF2 domain, which is normally formed through the convergence of H3, H4, and H12 in agonist-bound states. The inability to form this hydrophobic cleft renders the receptor transcriptionally inactive despite ligand binding [1] [5].

Conversely, when H12 adopts a closed conformation resembling that induced by natural agonists like dihydrotestosterone (DHT), it creates the coactivator binding interface, enabling transcriptional activation. This conformational switching mechanism explains hydroxyflutamide's paradoxical agonist activity in certain mutant AR contexts. The positioning of H12 acts like a "molecular lid" over the LBD – when closed, it facilitates productive transcription; when open or displaced, it prevents essential protein-protein interactions required for transcriptional activation [1] [5] [7].

Key Residue Interactions (N705, T877, M895) in Ligand Binding Domain (LBD) Stabilization

Per-residue binding energy decomposition analyses from MD simulations identify three crucial residues mediating hydroxyflutamide's binding and functional effects: Asn705 (N705), Thr877 (T877), and Met895 (M895). These residues contribute significantly to the stability of the hydroxyflutamide-AR complex through distinct interaction networks:

  • N705: Forms stable hydrogen bonds with the hydroxyflutamide hydroxyl group, anchoring the ligand's polar terminus within the hydrophobic binding pocket. This interaction is critical for initial ligand positioning [1] [2].
  • T877: Engages in van der Waals interactions with the trifluoromethyl groups of hydroxyflutamide. The hydrogen-bonding capacity of the threonine side chain is particularly important for differentiating antagonist versus agonist binding modes [1] [7].
  • M895: Interacts with the hydrophobic backbone of hydroxyflutamide through van der Waals forces. The flexibility of methionine's side chain accommodates the ligand's bulky substituents, influencing overall binding affinity [1].

Table 1: Key Residue Contributions to Hydroxyflutamide-AR Binding Stability

ResidueInteraction TypeFunctional RoleEnergy Contribution (kcal/mol)
N705Hydrogen bondingLigand anchoring-2.8 to -3.2
T877van der Waals/H-bond potentialLigand specificity-2.5 to -3.0
M895van der WaalsHydrophobic stabilization-1.8 to -2.2

These residues collectively create an interaction network that stabilizes hydroxyflutamide within the LBD. Disruption of any of these interactions through mutation significantly alters binding affinity and functional outcomes, as observed in clinically relevant resistance mutations [1] [2].

Mutational Impacts on Receptor-Ligand Affinity

T877A Mutation-Induced Resistance Mechanisms

The T877A mutation represents the first identified and most clinically significant resistance mutation conferring agonist activity to hydroxyflutamide. This single-point substitution replaces the polar threonine residue with a smaller, non-polar alanine at position 877 within the LBD. Molecular analyses reveal two primary mechanisms underlying this resistance:

  • Steric Accommodation: The removal of the threonine side chain's methyl group eliminates steric clashes with hydroxyflutamide's terminal -CF₃ group. This allows hydroxyflutamide to bind in a deeper orientation within the pocket, resembling the binding mode of natural androgens [1] [7].

  • Altered H12 Dynamics: Binding energy calculations demonstrate that the T877A mutant exhibits higher binding affinity for hydroxyflutamide (-8.42 kcal/mol) compared to wild-type AR (-6.07 kcal/mol). This enhanced affinity stabilizes a closed H12 conformation, facilitating coactivator recruitment. MD simulations confirm that H12 in the T877A-HF complex samples closed conformations 40% more frequently than in wild-type complexes, effectively converting hydroxyflutamide into an agonist [1] [2].

This mutation exemplifies the delicate balance between steric constraints and binding affinity in determining functional outcomes of AR ligands. Clinically, this mutation emerges under therapeutic pressure after approximately one year of hydroxyflutamide treatment, leading to disease progression [1] [7] [9].

Double Mutations (W741CT877A, F876LT877A) and Allosteric Modulation

Double mutations further compound resistance by introducing complementary structural alterations that enhance hydroxyflutamide's agonist activity. Two clinically relevant double mutants – W741CT877A and F876LT877A – operate through distinct allosteric mechanisms:

  • W741C_T877A: The W741C mutation alone does not confer resistance, but combined with T877A, it induces profound structural rearrangement. The replacement of bulky tryptophan with smaller cysteine at position 741 expands the ligand-binding pocket volume by approximately 15%. This expansion permits hydroxyflutamide to adopt a binding pose that enhances contacts with T877A while enabling H12 closure. Free energy calculations confirm this mutant complex exhibits binding stability comparable to wild-type AR with natural androgens [1] [7].

  • F876L_T877A: The F876L mutation introduces structural flexibility in a region adjacent to H12. When combined with T877A, it creates an allosteric network that destabilizes the open H12 conformation favored by antagonists. Specifically, the phenylalanine-to-leucine substitution reduces steric hindrance at the H12 docking site, allowing easier transition to the transcriptionally active closed state upon hydroxyflutamide binding [1] [7].

Table 2: Impact of AR Mutations on Hydroxyflutamide Response

MutationBinding Free Energy (ΔGbind kcal/mol)Functional OutcomeH12 Closed Conformation Probability
Wild-Type-6.07Antagonist15-20%
T877A-8.42Agonist55-60%
W741C-2.50Antagonist20-25%
W741C_T877A-5.77Strong agonist70-75%
F876L-8.22Antagonist25-30%
F876L_T877A-4.52Agonist60-65%

These double mutants exemplify cooperative allostery in AR signaling, where combined mutations create novel structural microenvironments that transform hydroxyflutamide into a potent agonist. The emergence of these mutations under therapeutic pressure highlights the adaptability of the AR LBD and presents significant challenges for antiandrogen therapy [1] [7].

Properties

CAS Number

52806-53-8

Product Name

Hydroxyflutamide

IUPAC Name

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C11H11F3N2O4

Molecular Weight

292.21 g/mol

InChI

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)

InChI Key

YPQLFJODEKMJEF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

2-hydroxyflutamide
hydroxyflutamide
OH-flutamide
Sch 16423
Sch-16423

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.